Benzene, 1,1'-[oxybis(methylene)]bis[4-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-[oxybis(methylene)]bis[4-ethyl-] is an organic compound with the molecular formula C14H14O. It is also known by other names such as benzyl ether and dibenzyl ether . This compound is characterized by its clear, colorless to pale yellow appearance and is known for its distinct almond-like aroma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzene, 1,1’-[oxybis(methylene)]bis[4-ethyl-] can be synthesized through the ester exchange reaction between benzyl alcohol and benzyl ether . This reaction can be catalyzed by either acid or base catalysts .
Industrial Production Methods: In industrial settings, the production of benzene, 1,1’-[oxybis(methylene)]bis[4-ethyl-] typically involves the use of benzyl chloride and sodium hydroxide under controlled conditions to ensure high yield and purity .
Types of Reactions:
Reduction: This compound can be reduced to form benzyl alcohol under specific conditions.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the ether linkage can be cleaved.
Common Reagents and Conditions:
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-[oxybis(methylene)]bis[4-ethyl-] has a wide range of applications in various fields:
Wirkmechanismus
The mechanism of action of benzene, 1,1’-[oxybis(methylene)]bis[4-ethyl-] involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the ether oxygen can donate electron density to form new bonds . Additionally, its aromatic rings can participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile .
Vergleich Mit ähnlichen Verbindungen
Benzyl Ether: Shares a similar structure but lacks the additional ethyl groups.
Dibenzyl Ether: Another closely related compound with similar properties and applications.
Phenyl Ether: Differentiated by the presence of phenyl groups instead of benzyl groups.
Uniqueness: Benzene, 1,1’-[oxybis(methylene)]bis[4-ethyl-] is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its ability to act as both a nucleophile and an electrophile in various reactions makes it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
55044-97-8 |
---|---|
Molekularformel |
C18H22O |
Molekulargewicht |
254.4 g/mol |
IUPAC-Name |
1-ethyl-4-[(4-ethylphenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C18H22O/c1-3-15-5-9-17(10-6-15)13-19-14-18-11-7-16(4-2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 |
InChI-Schlüssel |
TYUQSJSSWPKHSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)COCC2=CC=C(C=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.